Evidence Item 1: Pim Kinase Inhibitor Development — Structural Core Provenance and Quantitative Potency
3-Methyl-1H-pyrazolo[3,4-c]pyridine serves as the validated core scaffold for a series of pan-Pim kinase inhibitors developed by Genentech. Fragment-based screening and structure-based drug design identified 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) as a core for pan-Pim inhibition, with the 3-methyl substituted derivative enabling picomolar biochemical potency against all three Pim isoforms (Pim-1, Pim-2, Pim-3) [1]. An optimized derivative, 3-methyl-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (Cpd4), demonstrated Ki values of 0.0025 µM (2.5 nM) against Pim-1 and 0.00012 µM (0.12 nM) against Pim-2 in biochemical assays [2]. The crystal structure of Pim-1 in complex with this 3-methyl substituted derivative is deposited in the Protein Data Bank (PDB ID: 5DHJ), confirming the specific binding mode enabled by the 3-methyl substitution pattern [3].
| Evidence Dimension | Pim kinase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 3-methyl-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine: Pim-1 Ki = 0.0025 µM; Pim-2 Ki = 0.00012 µM |
| Comparator Or Baseline | 1H-pyrazolo[3,4-c]pyridine (unsubstituted core fragment) identified via screening as viable pan-Pim inhibitor scaffold; no quantitative Ki reported for unsubstituted core |
| Quantified Difference | 3-methyl substitution enables picomolar-range potency (Pim-2 Ki = 0.12 nM); unsubstituted core requires further elaboration to achieve nanomolar-range activity |
| Conditions | Biochemical kinase inhibition assay using recombinant Pim-1 and Pim-2 enzymes |
Why This Matters
This validates the 3-methyl substituted core as the specific starting scaffold for Pim kinase inhibitor programs, supported by crystallographic evidence and sub-nanomolar Ki values, whereas unsubstituted or differently substituted cores would require de novo SAR development.
- [1] PDBsum entry 5dhj. Pim1 in complex with cpd4 (3-methyl-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine). View Source
- [2] Genentech, Inc. WO2013024002A1: Pyrazolo[3,4-c]pyridine compounds and methods of use. Example 5: Pim-1 Ki 0.0025 µM; Pim-2 Ki 0.00012 µM. 2012. View Source
- [3] RCSB PDB. 5DHJ: PIM1 in complex with Cpd4 (3-methyl-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine). View Source
